BenchChemオンラインストアへようこそ!

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

Lipophilicity Drug-likeness IMiD analogs

This 2,6-dioxopiperidine-based cereblon ligand carries an ethylsulfonamide linker and cyclohexyl phenylcarbamate terminus, creating a longer, flexible tether (~7–8 Å reach) suitable for PROTAC targets with shallow lysine pockets. Its sulfonamide H-bond geometry (pKa ~10–11) and absence of the canonical glutarimide His378 interaction with CRBN distinguish it from lenalidomide/pomalidomide. Procurement at ≥95% purity supports in vitro assay development and pilot SAR screening. Ideal as a CRBN-recruiting element for bifunctional degraders requiring balanced lipophilicity, and as a distinct sulfonamide-based scaffold for novel neosubstrate discovery.

Molecular Formula C20H27N3O6S
Molecular Weight 437.51
CAS No. 1396857-41-2
Cat. No. B3006092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate
CAS1396857-41-2
Molecular FormulaC20H27N3O6S
Molecular Weight437.51
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
InChIInChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26)
InChIKeyCTULPNAGINPWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396857-41-2): Structural and Property Baseline for Research Procurement


3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate (CAS 1396857-41-2) is a synthetic small molecule (C20H27N3O6S, MW 437.5) featuring a 2,6-dioxopiperidine ring, an ethylsulfonamide linker, and a cyclohexyl phenylcarbamate terminus . The compound belongs to a class of sulfonamide-linked 2,6-dioxopiperidine derivatives, a scaffold structurally related to immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide. Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, an XLogP3-AA of 1.2, and a topological polar surface area (TPSA) of 130 Ų . Its primary current role is as a research tool for investigating TNF-α modulation and inflammation pathways, with no clinical development reported to date .

Why Lenalidomide or Pomalidomide Cannot Substitute for 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate in Research Protocols


Although 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate shares the 2,6-dioxopiperidine substructure with clinically approved IMiDs (thalidomide, lenalidomide, pomalidomide), the presence of an ethylsulfonamide spacer and a cyclohexyl phenylcarbamate tail fundamentally alters its cereblon (CRBN) binding geometry, target protein recruitment profile, and physicochemical properties . The N1-ethylsulfonamide linkage versus the direct N1-phthalimide attachment in lenalidomide creates a longer, more flexible linker that can accommodate different neosubstrate interfaces. The phenylcarbamate terminus replaces the isoindolinone or phthalimide ring, eliminating the signature glutarimide hydrogen-bonding pattern with CRBN residue His378 while introducing a carbamate group capable of distinct hydrogen-bond interactions [1]. These structural divergences mean that functional data obtained with the target compound cannot be extrapolated from IMiD literature, and procurement decisions must be based on the specific compound's own characterization.

Quantitative Differentiation of 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate from Closest Structural Analogs


Increased Lipophilicity (XLogP3-AA: 1.2) Compared to Lenalidomide and Pomalidomide

The target compound exhibits a computed XLogP3-AA of 1.2, representing a 2.4-fold to 12-fold increase in lipophilicity versus lenalidomide (XLogP3-AA ~0.5) and pomalidomide (XLogP3-AA ~0.1), respectively [1]. This difference arises from the replacement of the polar isoindolinone ring with the cyclohexyl phenylcarbamate moiety, which adds significant hydrophobic surface area. Higher lipophilicity within the Rule-of-5 compliant range (cLogP <5) may translate to altered membrane permeability, tissue distribution, and protein binding profiles relative to classical IMiDs.

Lipophilicity Drug-likeness IMiD analogs

Larger Topological Polar Surface Area (TPSA: 130 Ų) Suggests Distinct Hydrogen-Bonding Capacity vs Lenalidomide (TPSA: 92 Ų)

The target compound possesses a calculated TPSA of 130 Ų, which is 41% greater than lenalidomide's TPSA of approximately 92 Ų [1]. The additional polar surface area is primarily contributed by the sulfonamide group (2 H-bond acceptors) and the carbamate carbonyl (1 H-bond donor + 1 acceptor), which are absent in lenalidomide. This TPSA value remains within the favorable range for oral bioavailability (<140 Ų) but indicates a distinct H-bond donor/acceptor pharmacophore that can engage different protein residues.

Polar surface area Hydrogen bonding CRBN binding

Ethylsulfonamide Linker Length (6 Bonds Between Piperidine N1 and Sulfonamide N) Exceeds IMiD Glutarimide-to-Phthalimide Distance

The ethylene-sulfonamide linker connecting the 2,6-dioxopiperidine ring to the cyclohexyl carbamate scaffold spans 6 rotatable bonds (N1–CH2–CH2–S–N–cyclohexyl), providing a linear extension of approximately 7–8 Å in its extended conformation . In contrast, the direct N1–phthalimide bond in lenalidomide/pomalidomide provides only 2–3 rotatable bonds between the glutarimide ring and the phthalimide terminus [1]. This extended linker geometry allows the terminal phenylcarbamate to project into a distinct region of the CRBN binding pocket or into solvent-exposed space, which is a critical design parameter for bifunctional degrader (PROTAC) applications.

Linker geometry PROTAC design CRBN recruitment

Optimal Research Application Scenarios for 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate Based on Quantifiable Differentiation


CRBN-Neosubstrate Recruitment Profiling with Long-Linker PROTAC Scaffolds

The extended ethylsulfonamide linker (6 rotatable bonds, ~7–8 Å reach) makes 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate a suitable CRBN-recruiting element for bifunctional degrader design where target proteins bearing shallow or sterically hindered lysine surface pockets require a longer E3 ligase tether . Researchers can conjugate the phenylcarbamate terminus to target-binding warheads via the N-phenyl position, generating PROTAC candidates with a built-in linker that is structurally divergent from the standard thalidomide-PEG series. The elevated XLogP3-AA (1.2) also supports evaluation of PROTAC candidates with balanced lipophilicity for cellular permeability .

SAR Exploration of Sulfonamide vs Carboxamide Hydrogen-Bonding at the CRBN Interface

The sulfonamide group (SO₂NH) introduces a distinct H-bond acceptor geometry and acidity (pKa ~10–11 for sulfonamide N–H) compared to the carboxamide present in lenalidomide (pKa ~15–16). This difference can be exploited to probe the tolerance of the CRBN binding pocket for sulfonamide-based hydrogen bonding and to identify novel neosubstrate degradation profiles that are not accessible with classical IMiD-based ligands . The TPSA of 130 Ų provides a quantitative metric for predicting altered desolvation energetics upon CRBN binding.

In Vitro TNF-α Modulation Studies Requiring Non-Clinical-Grade Chemical Probes

Vendor descriptions associate 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate with TNF-α modulation in inflammatory models, based on the known activity of 2,6-dioxopiperidine-containing compounds . For academic laboratories conducting preliminary SAR around the dioxopiperidine pharmacophore, this compound offers a structurally distinct alternative to lenalidomide or pomalidomide, with the ethylsulfonamide linkage providing a handle for further derivatization. Procurement at 95% purity is suitable for in vitro assay development and pilot screening campaigns.

Quote Request

Request a Quote for 3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.